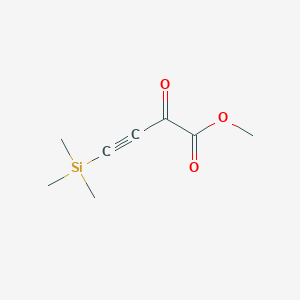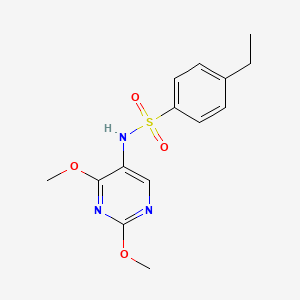![molecular formula C19H15ClN6O2S B2989339 N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide CAS No. 895117-31-4](/img/structure/B2989339.png)
N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a compound with a multifaceted structure that combines several important chemical groups. This compound is synthesized for its unique properties, which makes it relevant in various scientific fields including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: : Synthesis begins with 4-chlorophenyl hydrazine, methyl acetoacetate, and 3-methoxybenzoyl chloride.
Formation of Intermediate: : The first step involves reacting 4-chlorophenyl hydrazine with methyl acetoacetate to form the corresponding hydrazone.
Cyclization: : Cyclization of this intermediate leads to the formation of a 1,2,3-triazole ring.
Thiadiazole Formation: : This intermediate undergoes a cyclization reaction with thiocarbonyl compounds to form the 1,2,4-thiadiazole ring.
Final Product: : The final step involves acylation with 3-methoxybenzoyl chloride, leading to the formation of N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide.
Industrial Production Methods: For large-scale production, these reactions are optimized to increase yield and purity, involving continuous flow chemistry and possibly microwave-assisted synthesis to reduce reaction times and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound undergoes oxidation reactions where the thiadiazole ring can be transformed into sulfoxides or sulfones under appropriate conditions.
Reduction: : Reduction can lead to the cleavage of the triazole or thiadiazole rings, often yielding simpler structures.
Substitution: : Aromatic substitution reactions on the 4-chlorophenyl or methoxybenzoyl groups are feasible under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: : Examples include potassium permanganate or hydrogen peroxide.
Reducing Agents: : Sodium borohydride or lithium aluminium hydride can be used.
Substitution Reagents: : Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products: The major products vary based on reaction conditions, but typically involve modified aromatic rings or the formation of simpler fragments from ring cleavage.
Wissenschaftliche Forschungsanwendungen
N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is explored in multiple domains:
Chemistry: : Used as a scaffold in the synthesis of new molecules.
Medicine: : Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Industry: : Utilized in the development of new materials with specific electronic or photonic properties.
Wirkmechanismus
The compound's biological activity is attributed to its ability to interact with various molecular targets. The triazole and thiadiazole rings facilitate binding to specific proteins, potentially inhibiting enzymes or altering receptor activity. The exact mechanism involves pathways such as:
Enzyme Inhibition: : By mimicking substrate molecules or binding to active sites.
Receptor Modulation: : Interacting with receptors involved in signal transduction.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, such as triazole-based antifungals or thiadiazole derivatives, N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide stands out due to its combined functional groups. Similar compounds include:
Fluconazole: : A triazole antifungal.
Dazomet: : A thiadiazole-based herbicide.
Ritonavir: : Contains a triazole ring and is used as an antiretroviral drug.
This compound remains unique for its multifaceted structure, providing diverse applications and mechanisms of action.
Eigenschaften
IUPAC Name |
N-[3-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O2S/c1-11-16(23-25-26(11)14-8-6-13(20)7-9-14)17-21-19(29-24-17)22-18(27)12-4-3-5-15(10-12)28-2/h3-10H,1-2H3,(H,21,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRYKRVBMYBDPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[(5-benzoylthiophen-2-yl)methyl]-3-chlorobenzamide](/img/structure/B2989275.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2989276.png)

![N-(4-bromophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2989278.png)

